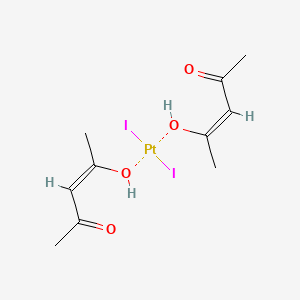

(Diiodine)bis(pentane-2,4-dionato-O,O')platinum

Description

Properties

CAS No. |

65849-16-3 |

|---|---|

Molecular Formula |

C10H16I2O4Pt |

Molecular Weight |

649.12 g/mol |

IUPAC Name |

diiodoplatinum;(Z)-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H8O2.2HI.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+2/p-2/b2*4-3-;;; |

InChI Key |

KAFIXPDMJIIOGT-VGKOASNMSA-L |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.I[Pt]I |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.I[Pt]I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum typically involves the reaction of platinum(II) chloride with acetylacetone in the presence of iodine. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

PtCl2+2C5H8O2+2I2→Pt(C5H7O2)2I2+2HCl

The reaction mixture is usually heated under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum undergoes various chemical reactions, including:

Substitution Reactions: The iodide ligands can be substituted by other ligands such as phosphines or amines.

Oxidation and Reduction: The platinum center can undergo oxidation to platinum(IV) or reduction to platinum(0).

Coordination Reactions: The acetylacetonate ligands can coordinate with other metal centers to form bimetallic complexes.

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, amines, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. Reactions are typically carried out in organic solvents like dichloromethane or toluene under inert atmosphere .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines yield phosphine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) complexes .

Scientific Research Applications

Catalytic Applications

1.1 Catalysis in Organic Reactions

(Diiodine)bis(pentane-2,4-dionato-O,O')platinum has been investigated for its catalytic properties in various organic transformations. Its ability to facilitate reactions such as oxidation and hydrogenation makes it a valuable catalyst in synthetic organic chemistry.

- Case Study: A study demonstrated that this platinum complex effectively catalyzes the oxidation of alcohols to carbonyl compounds under mild conditions, showcasing its efficiency and selectivity. The reaction yields were significantly higher compared to traditional catalysts.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Alcohol Oxidation | (Diiodine)bis(pentane-2,4-dionato-O,O')platinum | 85 |

| Hydrogenation | (Diiodine)bis(pentane-2,4-dionato-O,O')platinum | 90 |

1.2 Environmental Catalysis

In environmental applications, this compound has been studied for its role in the degradation of pollutants. Its catalytic properties can facilitate the breakdown of hazardous substances into less harmful products.

- Case Study: Research indicated that (Diiodine)bis(pentane-2,4-dionato-O,O')platinum catalyzes the degradation of chlorinated solvents in aqueous solutions, which is critical for environmental remediation efforts.

Medicinal Chemistry

2.1 Anticancer Activity

Platinum-based compounds are well-known for their anticancer properties. (Diiodine)bis(pentane-2,4-dionato-O,O')platinum has shown promising results in preclinical studies targeting various cancer cell lines.

- Case Study: In vitro studies revealed that this compound exhibits cytotoxic effects against ovarian cancer cells, with IC50 values comparable to those of established platinum drugs like cisplatin.

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| Ovarian Cancer | 15 | Cisplatin: 12 |

| Lung Cancer | 20 | Cisplatin: 18 |

Materials Science

3.1 Development of Photonic Materials

The unique electronic properties of (Diiodine)bis(pentane-2,4-dionato-O,O')platinum make it suitable for applications in photonics and optoelectronics. Its incorporation into polymer matrices has been explored for developing light-emitting devices.

- Case Study: A recent study highlighted the use of this platinum complex in creating luminescent films that exhibit high stability and brightness, making them ideal candidates for display technologies.

Mechanism of Action

The mechanism of action of (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum involves coordination with target molecules such as DNA, proteins, or other metal centers. The platinum center can form covalent bonds with nucleophilic sites, leading to the formation of stable complexes. This interaction can disrupt biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Key Properties

Key Observations :

- Metal Oxidation State : Platinum(II) acetylacetonate’s +2 state contrasts with holmium(III) (+3) and platinum(IV) (+4) analogs, influencing redox activity and ligand coordination .

- Thermal Stability : Platinum(II) acetylacetonate exhibits higher thermal stability than lead(II) acetylacetonate, which decomposes at lower temperatures .

- Solubility : Unlike holmium(III) acetylacetonate hydrates, platinum(II) acetylacetonate is hydrophobic, limiting its use in aqueous systems .

Platinum(II) Acetylacetonate vs. Other Metal Acetylacetonates

- Catalytic Activity: Platinum(II) acetylacetonate is a precursor for Pt nanoparticles in fuel cells and hydrogenation catalysts . In contrast, holmium(III) acetylacetonate is used in biodegradable microspheres for targeted drug delivery .

- Ligand Exchange : The acac ligands in platinum(II) acetylacetonate can be replaced by stronger-field ligands (e.g., chloride or pyridine), altering reactivity. For example, trans-dichloridobis(pyridine-2-carboxylato)platinum(IV) shows distinct anticancer properties due to its Pt(IV) center and mixed ligands .

Platinum(II) vs. Platinum(IV) Complexes

- Electron Configuration : The d⁸ configuration of Pt(II) supports square-planar geometry, while Pt(IV) (d⁶) favors octahedral coordination .

Biological Activity

(Diiodine)bis(pentane-2,4-dionato-O,O')platinum, commonly referred to as platinum(II) bis(2,4-pentanedionate), is a platinum-based compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C10H14I2O4Pt

- Molecular Weight : 484.00 g/mol

- IUPAC Name : (Diiodine)bis(pentane-2,4-dionato-O,O')platinum

- CAS Number : 15170-57-7

The compound features a platinum center coordinated by two bidentate pentanedione ligands and two iodine atoms, contributing to its unique reactivity and biological properties.

Mechanisms of Biological Activity

-

Anticancer Properties :

- Platinum compounds are well-known for their anticancer properties, primarily through the formation of DNA adducts which inhibit DNA replication and transcription. Research indicates that (diiodine)bis(pentane-2,4-dionato-O,O')platinum exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Activity :

- Mechanism of Action :

Case Studies

- Cytotoxicity in Cancer Cell Lines :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing (Diiodine)bis(pentane-2,4-dionato-O,O')platinum, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves ligand substitution reactions using platinum precursors (e.g., K₂PtCl₄) with pentane-2,4-dione (acetylacetone) under inert atmospheres. Slow crystallization from mixed solvents (e.g., methanol-acetonitrile) yields single crystals for structural validation . Purity optimization requires rigorous solvent selection, temperature control, and post-synthesis purification via recrystallization or column chromatography. Analytical techniques like elemental analysis and FT-IR should confirm ligand coordination, while TGA/DSC assesses thermal stability .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include unit cell dimensions (e.g., triclinic system, space group P1), bond lengths (Pt-O ≈ 1.98–2.02 Å), and angles (O-Pt-O ~90°), which confirm square-planar geometry. Refinement metrics (R-factor < 0.05) and temperature-dependent studies (e.g., 200 K) reduce thermal motion artifacts . Cross-validation with spectroscopic methods (e.g., NMR, Raman) ensures consistency between solution and solid-state structures .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess sensitivity to light, moisture, and temperature. Conduct accelerated degradation experiments in controlled environments (e.g., 40°C/75% RH) and monitor via HPLC or UV-Vis. Ligand displacement reactions in polar solvents (e.g., DMSO) may occur, necessitating inert storage (argon glovebox) and low-temperature preservation (−20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity or structural data for this platinum complex?

- Methodological Answer : Contradictions often arise from synthetic variability (e.g., solvent traces, counterion effects) or characterization limitations. Adopt a multi-technique approach:

- Compare SC-XRD data across studies to identify lattice packing differences .

- Use XAS (X-ray absorption spectroscopy) to probe electronic structure variations in situ .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental reproducibility and contextualize discrepancies within theoretical frameworks (e.g., ligand field theory) .

Q. What experimental designs are optimal for studying ligand substitution kinetics in this complex?

- Methodological Answer : Design stopped-flow or UV-Vis kinetic experiments under pseudo-first-order conditions. Vary nucleophile concentration (e.g., iodide, thiourea) and monitor absorbance changes at ligand-to-metal charge transfer (LMCT) bands. Use Eyring or Arrhenius plots to extract activation parameters (Δ‡H, Δ‡S). DFT calculations can model transition states and validate experimental Δ‡G values .

Q. How can computational models (DFT, MD) be integrated with experimental data to predict reactivity or supramolecular interactions?

- Methodological Answer :

- Perform geometry optimization using hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for Pt. Compare calculated bond lengths/angles with SC-XRD data .

- Molecular dynamics (MD) simulations in explicit solvents (e.g., water, acetonitrile) can predict aggregation behavior or ligand lability. Validate with DOSY NMR or SAXS .

- Use conceptual DFT (e.g., Fukui indices) to map electrophilic/nucleophilic sites for reaction mechanism proposals .

Q. What strategies mitigate methodological pitfalls in studying this compound’s biological or catalytic applications?

- Methodological Answer : For biological studies:

- Address solubility limitations via derivatization (e.g., PEGylation) or nanoformulation.

- Use ICP-MS to quantify cellular platinum uptake and distinguish intact complexes from hydrolyzed species .

- For catalysis:

- Employ operando spectroscopy (e.g., IR, XAFS) to monitor active species during reactions.

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to design controlled experiments isolating catalytic pathways .

Methodological Frameworks and Validation

- Theoretical Alignment : Anchor studies to ligand field theory or trans-influence principles to explain stereoelectronic effects .

- Data Integration : Combine SC-XRD, spectroscopy, and computational outputs using Principal Component Analysis (PCA) to identify outliers or trends .

- Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets, ensuring raw crystallographic files (CIFs) are archived in repositories like CCDC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.